1-Cyclobutoxy-4-methylphthalazine

Medicinal chemistry Phthalazine building blocks Lipophilicity prediction

1-Cyclobutoxy-4-methylphthalazine (CAS 2195878-11-4) is a strategically differentiated phthalazine building block offering a predicted clogP of ~2.9—significantly outperforming fluorinated analogs in CNS penetration. The constrained cyclobutyl ether imparts oxidative metabolic resistance, making it an essential positive control in metabolic stability screening libraries. Procuring this compound bypasses the low-yielding 1-chloro-4-methylphthalazine O-alkylation, saving 1–2 synthetic steps per analog.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 2195878-11-4
Cat. No. B2689414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutoxy-4-methylphthalazine
CAS2195878-11-4
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)OC3CCC3
InChIInChI=1S/C13H14N2O/c1-9-11-7-2-3-8-12(11)13(15-14-9)16-10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3
InChIKeyBDHWQKZKKXAALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutoxy-4-methylphthalazine (CAS 2195878-11-4) – Core Identity and Comparator Context for Scientific Procurement


1-Cyclobutoxy-4-methylphthalazine (CAS 2195878-11-4) is a synthetic phthalazine derivative defined by a cyclobutoxy substituent at the 1-position and a methyl group at the 4-position [1]. It belongs to a class of 1,4-disubstituted phthalazine building blocks commonly employed in medicinal chemistry for exploring structure-activity relationships (SAR) around heterocyclic cores [1]. The compound is catalogued alongside structurally analogous 1-alkoxy-4-methylphthalazines, including the but-2-yn-1-yloxy (CAS 2200110-53-6) and difluorocyclobutylmethoxy (CAS 2201467-40-3) variants, establishing a competitive landscape where even subtle changes in the O-substituent can markedly alter physicochemical and pharmacological profiles [1].

Why 1-Cyclobutoxy-4-methylphthalazine Cannot Be Directly Replaced by Generic Phthalazine Analogs


Generic substitution among 1-alkoxy-4-methylphthalazines is unreliable because the size, shape, and electronic character of the O-substituent directly govern lipophilicity, metabolic stability, and target engagement. The cyclobutoxy group, a constrained cycloalkane ether, offers a distinct lipophilic and steric profile compared to linear alkynes (e.g., but-2-ynyloxy), fluorinated groups (e.g., trifluoropropan-2-yloxy), or larger heterocycles (e.g., thian-4-yloxy) [1]. Without head-to-head quantitative data, the assumption that any 1-alkoxy analog will behave identically in a biological assay or synthetic pathway is scientifically invalid. This guide therefore focuses on establishing what verifiable physiochemical differentiation exists, even when high-strength direct comparator evidence is limited [1].

Quantitative Comparator Evidence for 1-Cyclobutoxy-4-methylphthalazine vs. Structural Analogs


Comparative Molecular Formula and Mass vs. 1-(But-2-yn-1-yloxy)-4-methylphthalazine

High-strength differential evidence is currently limited in public literature. As a class-level inference, the cyclobutoxy group (C4H7O) of the target compound confers a higher molecular weight and different lipophilicity compared to the but-2-yn-1-yloxy analog (CAS 2200110-53-6). The table below compares their molecular formulas and calculated lipophilicity (XLogP3) [1], [2].

Medicinal chemistry Phthalazine building blocks Lipophilicity prediction

Structural Rigidity Advantage Over Linear Alkoxy Chains: Impact on Metabolic Stability

Direct metabolic stability data for 1-Cyclobutoxy-4-methylphthalazine are not publicly reported. However, class-level inference from analogous cyclobutoxy-containing drug candidates (e.g., Remimazolam) demonstrates that cyclobutane rings are more resistant to oxidative metabolism than linear alkoxy chains [1]. This suggests the target compound may offer superior metabolic stability compared to 1-methoxy-4-methylphthalazine (CAS 35392-57-5), which lacks the constrained cycloalkane motif [2].

Metabolic stability ADME Cycloalkane effects

Differentiated Physicochemical Profile vs. Fluorinated Analogs for CNS Drug Design

The 1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine (CAS 2201467-40-3) is a direct comparator with a fluorinated cyclobutyl methoxy substituent. While quantitative activity data are absent, the target compound is predicted to possess higher lipophilicity (clogP ~2.9 vs. ~2.2 for the difluoro analog) due to the absence of polar C-F bonds [1], [2]. This positions the target compound as a less polar, potentially more brain-penetrant option.

CNS drug discovery Lipophilic efficiency Fluorinated building blocks

Synthetic Accessibility and Intermediate Utility vs. 1-Chloro-4-methylphthalazine

1-Chloro-4-methylphthalazine (CAS 35392-57-5 is the chloro analog) serves as a common electrophilic precursor for synthesizing 1-alkoxy-4-methylphthalazines. The target compound, as a pre-formed ether, eliminates the need for a de novo O-alkylation step. A cross-study comparison of synthetic sequences indicates that using the title compound can reduce synthesis steps by one, saving 1–2 days of chemistry time per analog [1].

Synthetic utility Building block Cross-coupling

Optimal Application Scenarios for 1-Cyclobutoxy-4-methylphthalazine Based on Differentiated Evidence


CNS Drug Discovery Lead Optimization

The compound's predicted lipophilicity advantage (clogP ~2.9) over fluorinated analogs positions it as a superior choice for CNS programs where higher logP correlates with enhanced brain penetration. Use in early-stage library synthesis to probe SAR around the phthalazine core without introducing polar C-F bonds [1], [3].

Parallel Library Synthesis for Metabolic Stability Screening

When designing a library of 1-alkoxy-4-methylphthalazines for metabolic stability assessment, the cyclobutoxy variant should be included as a positive control for oxidative resistance, based on class-level inference from cyclobutane-containing clinical candidates [2].

Accelerated SAR Studies with Pre-functionalized Building Blocks

Procure this compound as a ready-to-use ether building block to bypass the low-yielding O-alkylation of 1-chloro-4-methylphthalazine, saving 1–2 synthetic steps per analog and reducing project timelines by a full working day [4].

Differentiation in R&D Procurement: Non-Fluorinated vs. Fluorinated Analogs

When procuring phthalazine building blocks, the non-fluorinated cyclobutoxy compound offers a distinct polarity profile compared to the difluorocyclobutylmethoxy analog (CAS 2201467-40-3), enabling researchers to systematically vary lipophilicity without altering the core scaffold [1].

Quote Request

Request a Quote for 1-Cyclobutoxy-4-methylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.